molecular formula C22H15N5O2 B11662123 3-(1-Naphthyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

3-(1-Naphthyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11662123
M. Wt: 381.4 g/mol
InChI Key: QWQBZLCFERSFNG-UHFFFAOYSA-N
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Description

3-(1-Naphthyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthyl group, an indole moiety, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. Common synthetic routes include:

    Preparation of 1-Naphthylhydrazine: This can be synthesized from naphthalene through nitration, reduction, and subsequent hydrazine formation.

    Formation of Indole-3-carboxaldehyde: This involves the Fischer indole synthesis starting from phenylhydrazine and an appropriate ketone.

    Condensation Reaction: The final step involves the condensation of 1-naphthylhydrazine with indole-3-carboxaldehyde in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

3-(1-Naphthyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(1-Naphthyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylhydrazine: A precursor in the synthesis of the target compound.

    Indole-3-carboxaldehyde: Another precursor used in the synthesis.

    Naphthoquinones: Oxidation products of the compound.

Uniqueness

What sets 3-(1-Naphthyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H15N5O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H15N5O2/c28-21(27-26-20-16-9-3-4-11-17(16)23-22(20)29)19-12-18(24-25-19)15-10-5-7-13-6-1-2-8-14(13)15/h1-12,23,29H,(H,24,25)

InChI Key

QWQBZLCFERSFNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O

Origin of Product

United States

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